8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a purine-2,6-dione derivative characterized by a 3-chlorophenyl-substituted piperazine ring at position 8, a methyl group at position 3, and a pyrimidin-2-ylsulfanyl ethyl chain at position 7 (PubChem CID: 4183021) . Its molecular formula is C₂₂H₂₅ClN₈O₂S₂, with a molecular weight of 545.06 g/mol.
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN8O2S/c1-28-18-17(19(32)27-22(28)33)31(12-13-34-20-24-6-3-7-25-20)21(26-18)30-10-8-29(9-11-30)16-5-2-4-15(23)14-16/h2-7,14H,8-13H2,1H3,(H,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYWPOURVNIDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple stepsThe final steps involve the addition of the pyrimidin-2-ylsulfanyl group and the formation of the purine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrox
Biological Activity
The compound 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential therapeutic applications. Its unique structure features a purine core and piperazine ring, which are crucial for its biological activity. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 527.04 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 674351-24-7 |
| Molecular Formula | C24H27ClN8O2S |
| Molecular Weight | 527.0416 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The piperazine moiety enhances binding affinity to various biological targets, leading to modulation of signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
- Enzyme Inhibition : It can inhibit enzymes that play a role in disease processes, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have shown that derivatives of piperazine compounds demonstrate significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this structure have been evaluated for their efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of purine derivatives. The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Effects
Given its structure, the compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems. Research into similar compounds has shown promise in treating conditions such as anxiety and depression.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activities of synthesized piperazine derivatives against standard bacterial strains. Compounds showed significant potency compared to traditional antibiotics .
- Anticancer Activity Evaluation : Another research project investigated the anticancer effects of purine derivatives in vitro. Results indicated that certain structural modifications enhanced cytotoxicity against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of purine-2,6-dione derivatives modified at positions 7 and 8 with alkyl/aryl chains and piperazine-based substituents. Below is a comparative analysis of structurally related compounds and their pharmacological profiles:
Structure-Activity Relationships (SAR)
- Piperazine Substitutions: The 3-chlorophenyl group in the target compound is an electron-withdrawing substituent, which may enhance binding affinity to receptors requiring hydrophobic/aromatic interactions (e.g., dopamine or serotonin receptors) . In contrast, the 3,4-dichlorophenyl group in Compound 8 () showed superior antiasthmatic activity, suggesting that increased halogenation improves potency in phosphodiesterase inhibition .
- Position 7 Modifications: The pyrimidinylsulfanyl ethyl chain in the target compound introduces a sulfur atom and a heteroaromatic ring, which may facilitate interactions with cysteine residues or π-stacking in enzyme active sites. Comparatively, the phenoxypropyl chain in ’s compound enhances hydrophobic binding in CK2 inhibition .
Computational and Experimental Similarity Metrics
Tanimoto and Dice Coefficients :
Computational studies using MACCS and Morgan fingerprints () suggest that compounds with ≥0.5 Tanimoto similarity scores share overlapping bioactivity profiles. For example, the target compound and ’s derivative may cluster together due to shared purine-dione scaffolds, though differences in substituents reduce their similarity index .Molecular Networking and Docking :
highlights that compounds with similar Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) exhibit comparable docking affinities. The pyrimidinylsulfanyl group in the target compound likely engages in unique interactions compared to the hydrazine or acetyl groups in analogues .
Pharmacokinetic and Toxicity Considerations
- Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group in the target compound may improve metabolic stability compared to unsubstituted phenyl rings, as seen in ’s dichloro derivative .
Q & A
Q. How to analyze conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., HEK293, HepG2, SH-SY5Y) using MTT assays .
- Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive lines to identify dysregulated pathways (e.g., apoptosis genes) .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-line differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
